1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromo, chloro, and methyl-substituted phenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Piperazine rings are often found in drugs that act on the central nervous system, so it’s possible that this compound could have similar activity.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Halogenation: The starting material, 4-methylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents, respectively.
Etherification: The halogenated phenol is then reacted with 3-chloropropanol in the presence of a base to form the phenoxypropyl intermediate.
Piperazine Derivatization: The phenoxypropyl intermediate is further reacted with 4-ethylpiperazine under reflux conditions to yield the desired piperazine derivative.
Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated phenoxy derivative.
Substitution: The halogen atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 1-[3-(2-carboxy-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine.
Reduction: 1-[3-(4-methylphenoxy)propyl]-4-ethylpiperazine.
Substitution: 1-[3-(2-amino-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine.
Scientific Research Applications
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine.
- 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-isopropylpiperazine.
- 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-phenylpiperazine.
Comparison: Compared to its analogs, 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid exhibits unique properties due to the presence of the ethyl group on the piperazine ring. This structural variation can influence its binding affinity to molecular targets, solubility, and overall biological activity. The oxalate salt form also enhances its stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrClN2O.C2H2O4/c1-3-19-6-8-20(9-7-19)5-4-10-21-16-14(17)11-13(2)12-15(16)18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUGMKTSJCBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.